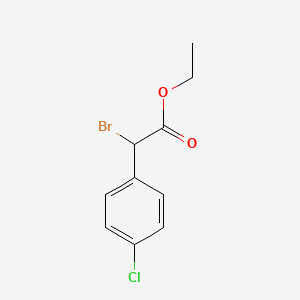

Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-bromo-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAZDSRFJOHLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-25-0 | |

| Record name | 5445-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization Routes

The critical precursor, α-bromo-(4-chlorophenyl)acetic acid, is synthesized by introducing a bromine atom at the alpha position to the carboxyl group of (4-chlorophenyl)acetic acid or by building the molecule from smaller fragments. Three common methodologies are explored below.

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction transforms a carboxylic acid with at least one alpha-hydrogen into an α-bromo carboxylic acid. wikipedia.org The process is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. organic-chemistry.orgbyjus.com

The mechanism of the HVZ reaction proceeds in several stages. masterorganicchemistry.com Initially, the phosphorus tribromide converts the carboxylic acid into an acyl bromide. wikipedia.orgmasterorganicchemistry.com This acyl bromide intermediate is crucial because it can readily tautomerize to its enol form. The enol then reacts with bromine at the α-carbon. wikipedia.org The final step involves the hydrolysis of the α-bromo acyl bromide, typically during an aqueous workup, to yield the desired α-bromo carboxylic acid. masterorganicchemistry.comlibretexts.org If an alcohol is used to quench the reaction instead of water, an α-bromo ester can be formed directly. wikipedia.org

While specific literature detailing the HVZ reaction for 4-chlorophenylacetic acid is sparse, a related process for the 2-chloro isomer provides insight. In one method, 2-chlorophenylacetic acid is brominated using a mixture of sodium bromide, sulfuric acid, and an oxidizing agent like hydrogen peroxide in a biphasic system with an organic solvent such as dichloromethane (B109758). patsnap.com This approach generates bromine in situ and proceeds under relatively mild conditions. After the bromination is complete, the resulting α-bromo-(2-chloro)phenylacetic acid can be isolated. patsnap.com

Table 1: Example Conditions for a Modified Bromination of a Chlorophenylacetic Acid Isomer patsnap.com

| Starting Material | Brominating Agents | Solvent System | Temperature (°C) | Reaction Time (h) |

| 2-Chlorophenylacetic acid | NaBr, 50% H₂SO₄, 30% H₂O₂ | Dichloromethane, Water | 10-30 | 36 |

An alternative route to α-bromo aryl-acetic acids involves the reaction of an aromatic aldehyde with tribromomethane (bromoform, CHBr₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). google.com This method builds the carbon skeleton and introduces the bromine atom in a single synthetic operation. The reaction is often performed in a two-phase system using a phase-transfer catalyst to facilitate the interaction between the aqueous base and the organic reactants. googleapis.com

In a typical procedure, 4-chlorobenzaldehyde (B46862) would be reacted with bromoform (B151600) and potassium hydroxide. The reaction can be carried out in various solvents, including ethers like dioxane or 1,2-dimethoxyethane, often in the presence of water. google.comgoogleapis.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can improve yields and reaction rates. googleapis.com After the reaction, the aqueous phase is acidified to precipitate the α-bromo-(4-chlorophenyl)acetic acid, which is then extracted and purified. google.com

A patent provides several examples for the synthesis of the isomeric α-bromo(2-chloro)phenylacetic acid, which serve as a good model for the 4-chloro derivative. The conditions can be varied to optimize the yield. google.com

Table 2: Aldehyde and Tribromomethane Coupling Reaction Parameters (for 2-chloro isomer) google.com

| Aldehyde | Base | Solvent(s) | Catalyst | Temperature (°C) | Yield (%) |

| (2-Chloro)benzaldehyde | KOH | Dioxane, Water | None | 0 - 5 | 63 |

| (2-Chloro)benzaldehyde | KOH | Isopropyl ether, Water | Benzyltrimethylammonium chloride | -5 - 0 | - |

| (2-Chloro)benzaldehyde | KOH | Ethyl ether, Water | Tetrabutylphosphonium bromide | 0 | 48 |

| (2-Chloro)benzaldehyde | KOH | 1,2-Dimethoxyethane, Water | None | -5 - 10 | 67 |

The synthesis of α-bromo-(4-chlorophenyl)acetic acid can also be envisioned starting from a nitrile precursor. However, the more common application of nitrile hydrolysis in this context is for the preparation of the unbrominated precursor, (4-chlorophenyl)acetic acid. In this method, p-chlorobenzyl cyanide is hydrolyzed under acidic or basic conditions.

For instance, p-chlorobenzyl cyanide can be heated in an aqueous solution of sulfuric acid. umt.edu The nitrile group is hydrolyzed to a carboxylic acid, yielding (4-chlorophenyl)acetic acid with high purity after workup, which typically involves crystallization from water. umt.edu

To obtain the target α-bromo acid, the (4-chlorophenyl)acetic acid synthesized via this nitrile hydrolysis route would then need to be subjected to a subsequent bromination step, most commonly the Hell-Volhard-Zelinsky reaction as described in section 2.1.1.1. This two-step sequence—nitrile hydrolysis followed by α-bromination—constitutes a complete pathway to the desired precursor. Direct hydrolysis of an α-bromo nitrile is less common for this specific compound.

Once the α-bromo-(4-chlorophenyl)acetic acid precursor has been synthesized and purified, the final step is its conversion to the corresponding ethyl ester.

Direct esterification, particularly Fischer esterification, is a widely used and straightforward method for this transformation. vernier.com The process involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comvernier.com The reaction is reversible, and to drive the equilibrium towards the ester product, excess alcohol is used, and the water formed during the reaction is often removed. vernier.com

In a procedure analogous to the synthesis of the corresponding methyl ester, α-bromo-(4-chlorophenyl)acetic acid would be dissolved in ethanol (B145695), and a catalytic amount of concentrated sulfuric acid would be added. The mixture is then heated under reflux for several hours. google.com After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then worked up, typically by adding water and a non-polar organic solvent, neutralizing the acid catalyst, and then separating, drying, and concentrating the organic phase to yield the crude ethyl 2-bromo-2-(4-chlorophenyl)acetate. google.com

An alternative approach involves transesterification, where the acid is reacted with an ester like methyl acetate (B1210297) or ethyl acetate in the presence of a Lewis acid catalyst, such as titanium tetrachloride or zinc chloride. google.com

Table 3: Example Conditions for Esterification of an α-Bromo Arylacetic Acid google.comgoogle.com

| Carboxylic Acid | Reagent(s) | Catalyst | Reaction Time (h) | Yield (%) |

| α-Bromo(2-chloro)phenylacetic acid | Methanol | Concentrated H₂SO₄ | 4 | ~92 (for methyl ester) |

| α-Bromo(2-chloro)phenylacetic acid | Methyl Acetate | Titanium tetrachloride | 8 | 86.9 (for methyl ester) |

Esterification Strategies to this compound

Transesterification Procedures

Transesterification, or ester exchange, represents a viable pathway for the synthesis of this compound, particularly when a related methyl or other alkyl ester is more readily available. This process involves reacting a starting ester with ethanol in the presence of a catalyst to replace the original alkoxy group with an ethoxy group.

Table 1: Lewis Acid Catalysts in Transesterification for Aryl-α-bromoacetate Synthesis

| Catalyst | Reactants | Typical Reaction Time | Reported Yield |

|---|---|---|---|

| Titanium tetrachloride | α-Bromo-2-chlorophenylacetic acid, Methyl acetate | 4-8 hours | >93% |

| Zinc chloride | α-Bromo-2-chlorophenylacetic acid, Methyl acetate | 8 hours | ~75% |

Data adapted from methodologies for analogous methyl ester synthesis. google.com

Exploration of Alternative Synthetic Pathways

Beyond transesterification, several other synthetic routes are employed to produce this compound.

While less direct, acylation-based syntheses, such as the Friedel-Crafts reaction, can be conceptualized for building the carbon skeleton of the molecule. This would typically involve the acylation of chlorobenzene (B131634) with a suitable two-carbon electrophile, followed by α-bromination. A more practical approach begins with 4-chlorophenylacetic acid, which can be converted to its acid chloride. Subsequent reaction with ethanol would yield Ethyl (4-chlorophenyl)acetate. prepchem.com The final bromination step would then be carried out on this ester intermediate.

The most direct and common method for synthesizing this compound is the α-bromination of its non-brominated precursor, Ethyl (4-chlorophenyl)acetate. cymitquimica.com This reaction selectively introduces a bromine atom at the carbon atom adjacent to the carbonyl group (the α-position).

This transformation is often achieved using a brominating agent under conditions that promote the formation of an enol or enolate intermediate, which then acts as the nucleophile. Standard reagents for this type of reaction include N-Bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst, or molecular bromine (Br₂) often in an acidic medium like acetic acid. orgsyn.org For example, a method for preparing a similar compound, methyl alpha-bromo-o-chlorophenylacetate, uses bromide and hydrogen peroxide as the brominating agent under acidic conditions, facilitated by light. google.com This highlights a modern approach to α-bromination that can offer advantages in terms of safety and selectivity. google.com

Table 2: Common Reagents for α-Bromination

| Reagent | Conditions | Precursor |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or acid catalyst | Ethyl (4-chlorophenyl)acetate |

| Bromine (Br₂) | Acetic acid or other acidic solvent | Ethyl (4-chlorophenyl)acetate |

This compound is a valuable reagent for N-alkylation reactions. In these reactions, the compound serves as an electrophile, with the bromine atom acting as a good leaving group. Nitrogen-containing nucleophiles, such as primary or secondary amines, can attack the α-carbon, displacing the bromide and forming a new carbon-nitrogen bond.

This reactivity is exploited in the synthesis of more complex molecules, including pharmaceutical intermediates. A notable example is the use of the analogous methyl ester, methyl alpha-bromo-o-chlorophenylacetate, as a key raw material in the synthesis of clopidogrel. google.com In this process, the bromoester undergoes a condensation reaction (N-alkylation) with 2-thiophene ethylamine. google.com The reactivity of this compound is analogous, making it a useful building block for introducing the 2-(4-chlorophenyl)acetate moiety onto a nitrogen atom in a target structure.

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms behind the formation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The reactions in which this compound participates as a substrate are classic examples of nucleophilic substitution. The carbon atom bonded to the bromine is benzylic, which has significant implications for the reaction mechanism. It can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) pathway, or a combination of both.

The Sₙ1 pathway involves the initial, rate-limiting departure of the bromide leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent 4-chlorophenyl ring. The nucleophile then rapidly attacks the planar carbocation, often leading to a racemic mixture of products if the carbon is chiral.

The Sₙ2 pathway involves a concerted, one-step mechanism where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom, leading to an inversion of stereochemistry.

The operative mechanism is influenced by several factors. The use of strong, unhindered nucleophiles and polar aprotic solvents tends to favor the Sₙ2 pathway. Conversely, conditions that stabilize the carbocation intermediate, such as polar protic solvents and weaker nucleophiles, favor the Sₙ1 mechanism. Mechanistic studies on similar benzylic bromides suggest that many of these reactions proceed via a "loose" Sₙ2 mechanism, which lies on a spectrum between the idealized Sₙ1 and Sₙ2 pathways. ucl.ac.uk

Enolization Pathways in α-Bromoester Formation

The formation of α-bromoesters, such as this compound, is fundamentally dependent on the generation of an enol or enolate intermediate from the corresponding ester, Ethyl 2-(4-chlorophenyl)acetate. The α-carbon is not inherently nucleophilic, and thus requires activation to react with an electrophilic bromine source. This activation is achieved through enolization.

Two primary pathways for enolization can be considered: acid-catalyzed and base-catalyzed.

Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the acidity of the α-hydrogens. A weak base (such as the solvent or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form a neutral enol intermediate. This enol is nucleophilic and can attack an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). manac-inc.co.jpwikipedia.org The use of NBS with an acid catalyst is a common method for the α-bromination of carbonyl derivatives. wikipedia.org The reaction mechanism under acidic conditions typically ensures that monobromination is favored, as the introduction of an electron-withdrawing bromine atom deactivates the product towards further enolization. manac-inc.co.jp

Base-Catalyzed Enolization: While effective for ketones, base-catalyzed enolization is less common for the direct bromination of esters due to competing saponification (hydrolysis of the ester). However, the principle involves the direct removal of an α-proton by a strong base to form an enolate anion. This enolate is a much stronger nucleophile than the neutral enol. Reactions using strong bases like lithium diisopropylamide (LDA) at low temperatures can generate the enolate, which is then trapped with an electrophile. beilstein-journals.org

A classic and highly relevant method for α-bromination of carboxylic acids, which can then be esterified, is the Hell-Volhard-Zelinskii (HVZ) reaction. manac-inc.co.jplibretexts.org In this reaction, the parent carboxylic acid, 2-(4-chlorophenyl)acetic acid, is treated with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The PBr₃ converts the carboxylic acid into an acyl bromide. This acyl bromide, lacking the acidic hydroxyl proton, readily enolizes. libretexts.org The resulting enol then reacts with Br₂ to yield the α-bromo acyl bromide, which is subsequently converted to the final ester, this compound, upon reaction with ethanol.

Optimization and Scalability in Laboratory and Industrial Contexts

Catalyst Systems and Efficiency

The choice of catalyst is critical for optimizing the synthesis of this compound, influencing reaction rate, yield, and selectivity. Different stages of the synthesis may employ different catalytic systems.

Bromination Catalysts: In the context of the Hell-Volhard-Zelinskii reaction, phosphorus tribromide (PBr₃) is the essential catalyst for converting the carboxylic acid to the reactive acyl bromide intermediate. libretexts.org For direct bromination of the ester, strong acid catalysts are used to promote enolization for reaction with electrophilic bromine sources like NBS. wikipedia.org

Esterification Catalysts: The conversion of the parent or brominated carboxylic acid to the ethyl ester is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) under reflux conditions. chemicalbook.com

Palladium Catalysts: For building the α-aryl ester backbone, palladium-catalyzed coupling reactions are highly efficient. These methods can couple aryl halides with ester enolates. For instance, a catalyst system comprising a palladium source like Pd(dba)₂ and a suitable ligand can achieve high yields at room temperature. nih.gov While this applies to the synthesis of the precursor, it highlights the advanced catalytic tools available for this class of compounds.

Below is a table summarizing catalyst systems relevant to the synthesis.

| Synthetic Step | Catalyst System | Function | Typical Efficiency | Reference |

|---|---|---|---|---|

| α-Bromination (HVZ) | PBr₃ / Br₂ | Forms reactive acyl bromide intermediate. | Good to excellent yields. | libretexts.org |

| Esterification | H₂SO₄ (conc.) | Protonates carbonyl to facilitate nucleophilic attack by ethanol. | High yields (e.g., 85%). | chemicalbook.com |

| α-Aryl Ester Synthesis | Pd(dba)₂ / P(t-Bu)₃ | Catalyzes C-C bond formation between aryl halide and ester enolate. | High yields at room temperature. | nih.gov |

| α-Bromination (Direct) | Acid Catalyst / NBS | Promotes enolization for reaction with NBS. | High-yielding with few side products. | wikipedia.org |

Solvent Effects and Reaction Kinetics

The choice of solvent significantly impacts the reaction kinetics and outcome of the bromination process by influencing reactant solubility, stabilizing intermediates, and in some cases, participating in the reaction.

The rate of bromination reactions proceeding through polar intermediates is generally faster in polar solvents. libretexts.org However, nucleophilic solvents like water or alcohols can compete with the desired halide anion, leading to side products such as α-hydroxy acids or ethers. libretexts.org For this reason, inert, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane are often preferred for bromination reactions. libretexts.orgrsc.org

In reactions involving N-bromoimide reagents like NBS, polar solvents such as acetonitrile (B52724) or DMF may be required for good solvation, though this can complicate purification. rsc.org For the synthesis of related α-bromo esters, solvent choice was found to be based primarily on solubility, with solvent polarity having only a minor effect on the reaction rate. nih.gov In electrophilic aromatic substitution reactions, solvent polarity can dramatically alter reactivity; polar solvents can stabilize charged intermediates, accelerating the reaction. youtube.com

The table below outlines the general effects of different solvent classes on the α-bromination of esters.

| Solvent Class | Example(s) | Effect on Reaction Kinetics | Considerations | Reference |

|---|---|---|---|---|

| Non-Polar / Inert | Carbon Tetrachloride (CCl₄), Dichloromethane | Generally slower rates but prevents solvent participation. | Often preferred to avoid side reactions. | libretexts.org |

| Polar Aprotic | DMF, Acetonitrile | Can increase rates by solvating ionic intermediates. Required for solubility of some reagents like NBS. | May complicate product purification. | rsc.org |

| Polar Protic | Water, Ethanol | Can accelerate reactions with polar intermediates but may act as a competing nucleophile. | Risk of forming α-hydroxy or α-alkoxy byproducts. | libretexts.org |

Temperature Control and Yield Enhancement

Temperature is a critical parameter for controlling reaction rate, selectivity, and ultimately, yield. Many bromination reactions are exothermic, and improper temperature control can lead to side reactions, such as polybromination or decomposition.

For many selective α-monobromination reactions, low temperatures are employed. For example, the regioselective α-monobromination of related β-keto esters can be achieved in excellent yields at 0–5 °C. nih.gov Lowering the temperature can suppress side-product formation and, in some cases, lead to new reaction pathways that are not feasible at higher temperatures. nih.gov The use of cryogenic conditions can enhance reaction rates and yields by concentrating solutes in unfrozen liquid microphases within a frozen solution, a phenomenon known as the freeze-concentration effect. nih.govnih.gov

Conversely, many reactions require thermal energy to overcome the activation energy barrier. Esterification reactions, for instance, are typically performed under reflux to drive the reaction to completion. chemicalbook.com However, in reactions like the Hell-Volhard-Zelinsky reaction, high temperatures and long reaction times can lead to variable yields. manac-inc.co.jp Therefore, a careful balance must be struck. Increasing temperature generally increases the reaction rate, but may decrease selectivity. masterorganicchemistry.com

Phase Transfer Catalysis Applications

Phase Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comwikipedia.org This is particularly relevant for the synthesis of esters where an inorganic base or nucleophile, soluble in water, needs to react with an organic substrate.

In the synthesis of esters similar to this compound, PTC has been shown to significantly enhance yields and reaction rates. ijche.com The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or tetra-n-hexylammonium bromide (THAB), which transports an anion (e.g., a phenoxide or carboxylate) from the aqueous or solid phase into the organic phase where the substrate resides. dalalinstitute.comijche.comoperachem.com This transfer creates a reactive, "naked" anion in the organic phase, leading to a dramatic increase in reaction rate. operachem.com

Using PTC can offer several advantages:

Increased Yields: Isolated yields of 75–85% have been reported for related syntheses.

Faster Reactions: Reaction times can be significantly reduced, in some cases to just a few hours. dalalinstitute.com

Milder Conditions: It allows the use of mild solid bases like potassium carbonate. ijche.com

Simplified Procedures: It can eliminate the need for expensive, anhydrous, or hazardous solvents. dalalinstitute.com

The efficiency of different phase-transfer catalysts can be compared as shown in the table below, based on data for a related ester synthesis.

| Phase-Transfer Catalyst (PTC) | Typical Conditions | Observed Effect | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Solid-Liquid or Liquid-Liquid | Significantly increases reaction rates and yields (e.g., 75-85%). | |

| Tetra-n-hexylammonium Bromide (THAB) | Solid-Liquid, with ultrasonication | Leads to high selectivity and reaction rates under mild conditions. | ijche.com |

| Cinchona Alkaloid Derivatives | Asymmetric PTC | Can induce enantioselectivity in alkylation reactions. | phasetransfer.com |

| None | Biphasic system | Reaction is often extremely slow or does not occur. | dalalinstitute.com |

Continuous Flow Systems in Synthesis

Continuous flow chemistry, often utilizing microreactors, presents a modern, scalable, and often safer alternative to traditional batch processing for synthesizing compounds like this compound. This is especially true for potentially hazardous reactions such as bromination.

The key advantages of using continuous flow systems for this type of synthesis include:

Enhanced Safety: The use of highly reactive and toxic reagents like molecular bromine is much safer in a flow system due to the small reaction volumes at any given moment, minimizing the risk of thermal runaways. nih.gov

Superior Heat and Mass Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing, which can lead to higher yields and fewer byproducts. nih.gov

Scalability: Scaling up a reaction is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more predictable than scaling up a batch reactor.

Increased Efficiency: Full conversions and excellent yields (83–97%) have been achieved for bromination reactions in flow systems, often with significantly reduced reaction times. nih.gov

While direct reports on the continuous flow synthesis of this compound are scarce, the principles have been demonstrated for the bromination of various organic substrates, indicating its high applicability. nih.gov The approach allows for rapid optimization of reaction parameters (temperature, residence time, stoichiometry) and can be integrated into multi-step automated syntheses.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions of the α-Bromo-Carbonyl Moiety

The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring activates the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic applications of Ethyl 2-bromo-2-(4-chlorophenyl)acetate.

The α-bromo position of this compound is susceptible to displacement by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental to the elaboration of the parent molecule into more complex structures.

One notable example is the Reformatsky reaction , where the compound reacts with an aldehyde or ketone in the presence of zinc metal. The zinc inserts into the carbon-bromine bond to form an organozinc intermediate, a zinc enolate, which then adds to the carbonyl electrophile. encyclopedia.pubencyclopedia.pub This reaction is a powerful tool for the formation of β-hydroxy esters.

Another significant class of nucleophilic substitution involves the reaction with imines to form β-lactams , a core structural motif in many antibiotic agents. The Staudinger cycloaddition, for instance, involves the reaction of a ketene, which can be generated from the α-bromo ester, with an imine in a [2+2] cycloaddition. encyclopedia.pubencyclopedia.puborganic-chemistry.orgnih.govnih.gov This reaction provides a direct route to the azetidin-2-one (B1220530) ring system.

The versatility of this compound in nucleophilic substitution reactions is further demonstrated by its reactions with other nucleophiles, although specific examples directly involving this compound are not extensively documented in the reviewed literature. However, by analogy to similar α-bromo esters, it is expected to react readily with nucleophiles such as amines, azides, and thiols to yield α-amino, α-azido, and α-thio substituted esters, respectively.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile/Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Zinc Enolate (Reformatsky) | Zn, Aldehyde/Ketone | β-Hydroxy ester |

| Imine (Staudinger) | Imine, Base | β-Lactam |

Further research is needed to populate this table with a broader range of nucleophiles and specific reaction outcomes for this compound.

The regioselectivity of nucleophilic attack is highly predictable, occurring exclusively at the α-carbon due to the activating effect of the carbonyl group and the stability of the bromide leaving group.

The stereoselectivity of these reactions, however, can be a critical aspect, particularly in the synthesis of chiral molecules. In reactions such as the Staudinger cycloaddition, the stereochemical outcome (cis or trans) of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions. encyclopedia.pubnih.gov For instance, the geometry of the imine and the nature of the substituents can influence the diastereoselectivity of the cycloaddition. While general principles of stereocontrol in such reactions are well-established, specific studies detailing the stereoselective substitution on this compound are not prevalent in the surveyed literature. The development of enantioselective or diastereoselective methods for the substitution of the α-bromo group remains an area for further investigation.

Cross-Coupling Reactions and Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and α-bromo esters like this compound are excellent substrates for such transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The carbon-bromine bond in this compound can be activated by a palladium(0) catalyst, initiating a catalytic cycle that can involve various coupling partners.

The Suzuki coupling reaction offers a powerful method for the formation of α-aryl esters. In a typical Suzuki reaction, an organoboron reagent, such as an arylboronic acid, couples with the α-bromo ester in the presence of a palladium catalyst and a base. While specific examples utilizing this compound are not explicitly detailed in the reviewed literature, related compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate have been shown to undergo selective Suzuki coupling at the phenyl bromo position. mdpi.com It is anticipated that under appropriate conditions, the α-bromo position of the target compound would also participate in such couplings.

The Sonogashira coupling provides a route to α-alkynyl esters by coupling the α-bromo ester with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting α,β-alkynyl esters are valuable building blocks in organic synthesis.

The Heck reaction , another cornerstone of palladium catalysis, could potentially be employed for the α-vinylation of this compound, reacting it with an alkene to introduce a vinyl group at the α-position.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Ethyl 2-aryl-2-(4-chlorophenyl)acetate |

| Sonogashira Coupling | Terminal alkyne | Ethyl 2-alkynyl-2-(4-chlorophenyl)acetate |

| Heck Coupling | Alkene | Ethyl 2-vinyl-2-(4-chlorophenyl)acetate |

Detailed experimental conditions and yields for these reactions with this compound require further experimental validation.

Hydrolysis and Transesterification Reactions

The ester functionality of this compound allows for transformations such as hydrolysis to the corresponding carboxylic acid and transesterification to other esters, which can be crucial steps in a synthetic sequence.

The hydrolysis of this compound to 2-bromo-2-(4-chlorophenyl)acetic acid can be achieved under either acidic or basic conditions. The mechanism of ester hydrolysis is well-understood, typically proceeding through a nucleophilic acyl substitution pathway. Under basic conditions, the reaction involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a synthetically useful transformation. This can be catalyzed by acids, bases, or enzymes (lipases). For instance, the transesterification of this compound with a different alcohol, such as benzyl (B1604629) alcohol, would yield the corresponding benzyl ester. researchgate.net

Lipase-catalyzed transesterification offers a mild and selective method for this transformation. researchgate.netnih.govnih.gov Studies on similar esters, such as those of 2-bromo-tolylacetic acids, have demonstrated the feasibility of enzymatic kinetic resolution through transesterification, allowing for the separation of enantiomers. researchgate.net This suggests that lipase-catalyzed transesterification of this compound could not only provide a route to different esters but also potentially access enantiomerically enriched products.

Derivatization for Advanced Chemical Structures

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its reactivity, centered around the bromine atom at the alpha position, allows for various derivatization strategies to build advanced chemical structures.

Formation of Amino Acid Derivatives

The α-bromo ester functionality of this compound is a key feature for its conversion into amino acid derivatives. This transformation is typically achieved through nucleophilic substitution reactions where an amine displaces the bromide ion. The general principle involves the reaction of α-bromo carboxylic acids or their esters with ammonia (B1221849) or primary amines to yield α-amino acids after hydrolysis. libretexts.org

A common synthetic route involves the reaction of an α-halo ester with an amine. For instance, a similar compound, ethyl 2-amino-2-(3-chlorophenyl)acetate, is synthesized by the nucleophilic substitution reaction between ethyl bromoacetate (B1195939) and 3-chloroaniline. evitachem.com This reaction is typically conducted in a solvent like ethanol (B145695) under reflux conditions, with a base to facilitate the attack of the amino group on the carbon bearing the bromine. evitachem.com Applying this principle, reacting this compound with ammonia would lead to the formation of ethyl 2-amino-2-(4-chlorophenyl)acetate, a precursor to the corresponding amino acid. These α-bromo carboxylic acid derivatives are highly reactive in SN2 reactions, which facilitates their use as synthetic intermediates. libretexts.org

Synthesis of Heterocyclic Compounds (e.g., Piperazinone Derivatives, Benzimidazoles)

The electrophilic nature of the α-carbon in this compound makes it an excellent building block for various heterocyclic systems through alkylation reactions.

Piperazinone Derivatives: The synthesis of piperazine-containing structures can be achieved by reacting the bromo-ester with a piperazine (B1678402) core. The nitrogen atoms of the piperazine ring act as nucleophiles, displacing the bromide to form a new carbon-nitrogen bond. This S-alkylation is a common strategy, as seen in the coupling of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with thiol building blocks. researchgate.net Similarly, the reaction is used to produce precursors for complex molecules like 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. google.com

Benzimidazoles: Benzimidazole (B57391) derivatives can be synthesized by the N-alkylation of a benzimidazole ring with this compound. The reaction of a benzimidazole precursor with a halo-ester like ethyl chloroacetate (B1199739) is a well-established method for creating N1-substituted benzimidazoles. niscpr.res.iniosrjournals.org For example, new benzimidazole derivatives featuring sulfide (B99878) and sulfoxide (B87167) linkers are prepared by coupling 2-(mercaptomethyl)benzimidazole with 2-bromo-N-(substituted) acetamides in the presence of a base like potassium carbonate. nih.gov This general methodology is applicable for synthesizing a wide array of benzimidazole-based compounds by leveraging the reactivity of the α-halo-ester group. impactfactor.orgresearchgate.net

Preparation of Chiral Analogs

The synthesis of specific stereoisomers, or chiral analogs, of molecules derived from this compound is crucial for pharmaceutical applications where stereochemistry often dictates biological activity. The carbon atom attached to the bromine in the parent molecule is a chiral center, meaning the compound exists as a racemic mixture of two enantiomers.

The preparation of chiral analogs can be approached in several ways. One common method is the synthesis of the racemic compound followed by chiral resolution. For structurally related 2-fluoro-2-arylpropanoic acids, a racemic mixture is first synthesized and then resolved using enzymatic or other chiral separation techniques. nih.gov Another strategy involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. For instance, in the synthesis of related compounds, stereocenters are carefully controlled through the selection of starting materials and reaction conditions. wikipedia.org The Hell-Volhard-Zelinskii reaction, used for α-bromination of carboxylic acids, proceeds through an enol intermediate, which typically results in a racemic mixture at the α-carbon. libretexts.org Achieving a specific chirality from this point would require a subsequent resolution step.

Investigating Side Reactions and Byproduct Formation

Understanding potential side reactions is critical for optimizing synthetic routes and ensuring product purity. For structures related to this compound, various side reactions can occur, including cycloadditions.

Cycloaddition Reactions of Related Structures

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. While not the primary reaction pathway for derivatization, the structural elements of this compound and its reactants can potentially participate in such reactions under certain conditions.

For example, the reaction of an alkene with a halogen like bromine can proceed through a [2+1] cycloaddition mechanism. libretexts.org In this process, the alkene's pi bond acts as a nucleophile, attacking the bromine and forming a bridged bromonium ion intermediate. libretexts.org This type of reactivity highlights the electrophilic nature of the bromine atom.

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of Ethyl 2-bromo-2-(4-chlorophenyl)acetate provides a clear proton count and insight into the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the ethyl group and the aromatic protons.

The ethyl group protons appear as a quartet and a triplet, a classic pattern resulting from spin-spin coupling. The methylene (B1212753) protons (-CH2-) are adjacent to a methyl group (-CH3), and their signal is split into a quartet. Conversely, the methyl protons are adjacent to the methylene group, and their signal is split into a triplet.

The protons on the 4-chlorophenyl ring are chemically non-equivalent and typically appear as a pair of doublets in the aromatic region of the spectrum. This AA'BB' system arises because the protons ortho to the chloro substituent are in a different electronic environment than the protons meta to it. The methine proton (-CHBr), being attached to the same carbon as the bromine atom, is highly deshielded and appears as a singlet downfield.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 4.20 | Quartet | 2H | -OCH₂ CH₃ |

| 5.30 | Singlet | 1H | -CH Br |

| 7.35 | Doublet | 2H | Ar-H (meta to C-Br) |

Note: The chemical shifts are illustrative and may vary based on the solvent and instrument used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The spectrum shows signals for the two carbons of the ethyl group, the methine carbon, the carbonyl carbon of the ester, and the carbons of the 4-chlorophenyl ring. Due to the symmetry of the para-substituted phenyl ring, only four signals are expected for the six aromatic carbons. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the acetate (B1210297) group (C-Cα) are distinct, as are the two pairs of equivalent ortho and meta carbons. The carbonyl carbon signal appears significantly downfield, which is characteristic of its electronic environment.

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 14.0 | -OCH₂C H₃ |

| 45.0 | -C HBr |

| 62.0 | -OC H₂CH₃ |

| 129.0 | Ar-C (meta to C-Br) |

| 130.0 | Ar-C (ortho to C-Br) |

| 135.0 | Ar-C -Cl |

| 138.0 | Ar-C -CHBr |

Note: The chemical shifts are illustrative and may vary based on the solvent and instrument used.

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the ester function. This peak is typically observed in the region of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group, C-H stretching of the aromatic and aliphatic parts, and the characteristic vibrations of the para-substituted benzene (B151609) ring. The C-Br and C-Cl stretching vibrations are also present but are found in the fingerprint region at lower wavenumbers and can be harder to assign definitively.

Illustrative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1600, ~1490 | Medium | C=C Aromatic Ring Stretch |

| ~1200, ~1100 | Strong | C-O (Ester) Stretch |

| ~830 | Strong | p-Substituted Benzene C-H Bend |

| ~700 | Medium | C-Cl Stretch |

Note: The wavenumbers are illustrative and represent typical ranges for the assigned functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would be a prominent feature in the Raman spectrum. The C-Br and C-Cl bonds, being highly polarizable, are also expected to show strong Raman signals. The C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum. This technique is particularly useful for confirming the presence and substitution pattern of the aromatic ring and the halogen substituents.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides the exact mass of the parent ion, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₁₀H₁₀BrClO₂. bldpharm.com Its monoisotopic mass is calculated to be 275.95526 Da. Predicted collision cross-section (CCS) values, which are important in ion mobility-mass spectrometry, have been calculated for various adducts of a structurally related compound, ethyl 2-(2-bromo-4-chlorophenyl)acetate. For instance, the [M+H]⁺ adduct is predicted to have a CCS of 148.0 Ų, and the [M+Na]⁺ adduct a CCS of 161.0 Ų. bldpharm.com This type of data is instrumental in distinguishing between isomers and confirming the identity of the compound in complex mixtures.

Predicted Collision Cross-Section (CCS) Data for a Structural Isomer

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 276.96254 | 148.0 |

| [M+Na]⁺ | 298.94448 | 161.0 |

| [M-H]⁻ | 274.94798 | 154.6 |

| [M+NH₄]⁺ | 293.98908 | 169.2 |

| [M+K]⁺ | 314.91842 | 148.6 |

In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation. Analysis of related compounds such as ethyl-α-bromophenyl acetate provides insight into these pathways. researchgate.net Key fragmentation processes for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃). For this compound, a significant fragmentation pathway would involve the cleavage of the carbon-bromine bond, which is relatively weak. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion and bromine- or chlorine-containing fragments, aiding in their identification. The fragmentation of the aromatic ring can also occur, though it is generally less favored.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the 4-chlorophenyl chromophore. Aromatic systems like the benzene ring in this compound exhibit characteristic absorption bands. The presence of substituents on the benzene ring, such as the chloro group and the bromo-acetate group, influences the position and intensity of these absorption bands. researchgate.net For instance, 4-chlorophenol (B41353) shows characteristic absorption bands at 225 nm and 280 nm. nih.gov It is expected that this compound will exhibit similar absorption characteristics, likely in the UV region, corresponding to π → π* transitions within the aromatic ring. The exact absorption maxima (λmax) would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic Data for a Related Compound: 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.6797 (3) |

| b (Å) | 10.0238 (4) |

| c (Å) | 10.7851 (5) |

| α (°) | 90.980 (4) |

| β (°) | 107.573 (4) |

| γ (°) | 92.138 (3) |

| Volume (ų) | 687.64 (5) |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound is a chiral molecule due to the presence of a stereocenter at the α-carbon, bonded to the bromine, the 4-chlorophenyl group, the ester group, and a hydrogen atom. As such, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. While specific chiroptical data for this compound were not found, studies on similar chiral molecules, such as derivatives of 2-(1-naphthyl)-2-phenylacetic acid, demonstrate the utility of these methods. nih.gov The differential absorption of left and right circularly polarized light by the enantiomers gives rise to a CD spectrum, which can be used to assign the absolute configuration and quantify the enantiomeric excess. The synthesis of enantiomerically pure forms of such compounds is often crucial for their application in various fields.

Applications in Medicinal Chemistry and Biological Research Focus on Synthetic Utility and Mechanism

Role as a Key Intermediate in Drug Discovery and Development

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a valued intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group and a substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures.

The primary utility of this compound lies in its role as an electrophilic precursor for the introduction of the (4-chlorophenyl)acetate moiety into larger molecules. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is fundamental to its application in creating diverse, pharmacologically relevant scaffolds. For instance, similar α-bromoesters are widely used in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.

One common application is in the synthesis of thiazole (B1198619) derivatives. In a high-throughput screening campaign, a related lead structure, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, was identified as a potent inducer of the Oct3/4 transcription factor, which is crucial for generating induced pluripotent stem cells (iPSCs). nih.gov The synthesis of such thiazoles often involves the Hantzsch thiazole synthesis, where an α-haloketone or ester, like this compound, reacts with a thioamide derivative. This highlights the compound's utility in accessing biologically important heterocyclic systems.

Furthermore, its structural motif is found in precursors to various bioactive molecules. For example, the related compound 2-bromo-1-(4-chlorophenyl)ethanone is used to synthesize complex esters by reacting it with carboxylic acids, demonstrating a synthetic pathway applicable to this compound for creating potential prodrugs or compounds with dual activity. researchgate.net Its ability to participate in reactions like the Reformatsky reaction, where it would react with an aldehyde or ketone in the presence of zinc, allows for the formation of β-hydroxy esters, which are themselves important intermediates for a variety of drug classes, including statins and antivirals.

The design of new therapeutic agents often relies on key building blocks that can be systematically modified. This compound and its analogs serve this purpose effectively. chemimpex.com Researchers can leverage its reactive nature to explore novel chemical space and design molecules targeting specific biological pathways. chemimpex.com For example, the development of novel anticancer agents has been a significant area of focus. A series of sulfonamide derivatives were synthesized and showed promising in vitro cytotoxic activity against a human liver cancer cell line (HepG2), with some compounds exhibiting greater potency than the reference drug doxorubicin. nih.gov While not directly synthesized from this compound, the strategic inclusion of a 4-chloro-substituted phenyl ring in these designed agents underscores the importance of this structural feature in achieving the desired biological effect. nih.gov

The compound's structure is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. cymitquimica.com This allows for the attachment of various other molecular fragments to the core structure, enabling the systematic exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are crucial for optimizing a lead compound into a viable drug candidate. Derivatives of this compound are instrumental in these studies, allowing chemists to probe the influence of specific structural features on biological activity.

The presence of a halogen, specifically chlorine, on the phenyl ring is a common feature in many active pharmaceutical ingredients. The chlorine atom is known to enhance biological activity through several mechanisms. It increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. researchgate.net The electron-withdrawing nature of chlorine can also influence the reactivity of other parts of the molecule and affect how it binds to target proteins. researchgate.neteurochlor.org

In studies on related structures, the position and nature of the halogen substituent have been shown to be critical. For instance, in a series of quinazoline (B50416) derivatives, a 4-chlorophenyl group at the 2-position was predicted to increase lipophilicity, consistent with the known effects of chlorine. researchgate.net In another study on phenylhydrazone derivatives evaluated for antiplatelet activity, it was observed that derivatives with electron-releasing substituents (like hydroxyl or methoxy (B1213986) groups) showed better inhibition against platelet aggregation compared to those with electron-withdrawing groups. nih.gov This suggests that for a given biological target, the electronic properties conferred by the substituent are a key determinant of activity.

The following table summarizes the impact of different substituents on the biological activity of related compound series.

| Parent Scaffold | Substituent Change | Impact on Biological Activity | Reference |

| Phenylhydrazone | Para-position: H → OH, OCH₃ | Increased antiplatelet activity | nih.gov |

| Quinazoline | Phenyl → 4-Chlorophenyl | Predicted increase in lipophilicity | researchgate.net |

| Phenylnaphthacenoid | Addition of Chlorine | General enhancement of biological effect | researchgate.net |

Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties (e.g., potency, selectivity, metabolic stability) while retaining its primary biological activity. This involves substituting one atom or group with another that has similar physical or chemical properties.

In derivatives of this compound, the chlorine atom is a prime candidate for bioisosteric replacement. It could be swapped with other halogens (F, Br, I) or with groups like trifluoromethyl (CF₃) or cyano (CN). Each replacement would subtly alter the molecule's size, lipophilicity, and electronic distribution.

Fluorine: Replacing chlorine with fluorine (as in the analog ethyl 2-bromo-2-(4-fluorophenyl)acetate) would decrease the size of the substituent and increase its electronegativity, which can lead to stronger interactions with target proteins and sometimes block metabolic oxidation at that position. chemimpex.com

Trifluoromethyl (CF₃) group: This group is often used as a bioisostere for chlorine. It is highly lipophilic and strongly electron-withdrawing but is larger than a chlorine atom. Its introduction can significantly alter binding affinity and metabolic stability.

The ester functional group can also be a target for bioisosteric replacement. The ethyl ester could be replaced with other esters (e.g., methyl, propyl), an amide, or a carboxylic acid to change the compound's solubility, polarity, and susceptibility to hydrolysis by esterase enzymes in the body.

Investigations into Potential Biological Activities of Derivatives

Derivatives synthesized using this compound as a building block have been investigated for a wide range of biological activities. The versatility of the parent compound allows for the creation of diverse chemical libraries to screen for new therapeutic applications.

Anticancer Activity: As mentioned, derivatives incorporating the 4-chlorophenyl moiety have shown potential as anticancer agents. nih.gov Novel sulfonamide-bearing compounds were found to be highly active against liver cancer cells, and some also acted as radiosensitizers, increasing the cell-killing effect of gamma radiation. nih.gov

Antiplatelet Activity: Phenylhydrazone derivatives have been evaluated for their ability to inhibit platelet aggregation. nih.gov One derivative with a para-hydroxyphenyl group showed the most potent effect against aggregation induced by both arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov

Stem Cell Reprogramming: Thiazole derivatives containing the 4-chlorophenyl group have been identified as potent inducers of the Oct3/4 transcription factor. nih.gov This activity is highly significant for regenerative medicine, as small molecules that can help generate iPSCs offer a safer alternative to viral gene delivery methods. nih.gov

Analgesic and Antimicrobial Activity: Other complex heterocyclic derivatives, such as benzohydrazides, have been screened for various effects, with some compounds showing promising analgesic, antifungal, and antibacterial properties.

The following table details some of the investigated biological activities of derivative classes.

| Derivative Class | Investigated Activity | Key Finding | Reference |

| Sulfonamide Derivatives | Anticancer (HepG2 cells) | Some derivatives more potent than doxorubicin; also showed radiosensitizing effects. | nih.gov |

| Phenylhydrazones | Antiplatelet | Derivatives with electron-releasing groups were more effective. | nih.gov |

| Thiazole Carboxylates | Stem Cell Modulation | Identified as potent inducers of Oct3/4 expression. | nih.gov |

| Benzohydrazides | Analgesic, Antimicrobial | Some synthesized compounds exhibited promising analgesic and antiproliferative activity. |

Antimicrobial and Antibacterial Compound Research

The scaffold of this compound is integral to developing novel antimicrobial agents. Researchers have utilized this compound to synthesize derivatives that show activity against various bacterial strains.

New pyrimidine, pyrazole, pyridine, and pyrrole (B145914) derivatives have been synthesized using an unsaturated arylacetylmine key derivative, which can be traced back to precursors like this compound. These compounds have been characterized and screened for their antimicrobial activities, with many showing moderate to high efficacy. For instance, glycoside derivatives of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one have been synthesized and tested for their antibacterial activity. Selected compounds from this series were evaluated against bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Table 1: Research on Antimicrobial Derivatives

| Derivative Class | Synthetic Precursor/Method | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|---|

| Pyridinone Glycosides | Derived from 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one, synthesized using 4-chlorobenzaldehyde (B46862). | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Selected compounds showed antibacterial activity. | |

| Heterocyclic Compounds | Synthesized from an unsaturated arylacetylmine key derivative via cyclization reactions. | Not specified in abstract. | Resulting compounds exhibited moderate to high antimicrobial activities. |

Anticancer and Cytotoxic Agent Research

A significant area of research involves the use of this compound in the synthesis of compounds with potential anticancer and cytotoxic properties. Its derivatives have been evaluated against various cancer cell lines.

One approach involves the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones. These compounds have demonstrated efficacy against HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines, with many derivatives showing greater activity than the cisplatin (B142131) positive control. rsc.org Specifically, compounds like 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole and (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole have shown significant growth inhibition with low micromolar GI50 values. rsc.org These compounds have been found to induce cancer cell death through caspase-dependent apoptosis. rsc.org

Thienopyrimidine derivatives have also been explored. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related structural motif, has been used to create a series of compounds tested for cytotoxicity against MCF-7 and HepG-2 cancer cell lines, with twelve compounds showing interesting antiproliferative potential. nih.gov Furthermore, ethyl acetate (B1210297) extracts containing compounds with similar structural elements have shown cytotoxic activity against breast cancer cells (MCF7 and T47D) by inhibiting proliferation and inducing apoptosis. nih.govresearchgate.net

Table 2: Research on Anticancer Derivatives

| Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50) | Mechanism | Reference |

|---|---|---|---|---|

| 4-cyanophenyl substituted thiazol-2-ylhydrazones | MCF-7, HCT-116 | GI50 values from 1.0 ± 0.1 μM to 1.7 ± 0.3 μM | Induces caspase-dependent apoptosis. | rsc.org |

| Thienopyrimidine Derivatives | MCF-7, HepG-2 | IC50 from 23.2 to 95.9 µM | Induces apoptosis. | nih.gov |

| Pyridinone Glycosides | Not specified in abstract. | Selected compounds were screened for antitumor activity. | Not specified. | |

| 3-Fluoroazetidin-2-ones (β-lactams) | MCF-7 | IC50 values of 0.075 µM and 0.095 µM for potent compounds. | Acts as a tubulin-disrupting agent. | mdpi.com |

Antileishmanial Compound Research

The structural framework provided by this compound is also relevant in the search for new treatments for leishmaniasis. Derivatives have been synthesized and tested for their activity against Leishmania parasites. For example, a series of chloroquine (B1663885) hybrids, which incorporated a two-carbon chain linker derivable from precursors like this compound, were synthesized. nih.gov These compounds were screened for their effects on Leishmania mexicana. Three of the synthesized compounds demonstrated a potential leishmanicidal effect against promastigotes, with IC50 values below 10 µM. nih.gov The mechanism of action for these compounds on Leishmania mexicana was investigated, revealing that they could induce the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov

Table 3: Research on Antileishmanial Derivatives

| Derivative Class | Leishmania Species | Activity (IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Chloroquine Hybrids | Leishmania mexicana | < 10 µM for active compounds | Induces collapse of mitochondrial electrochemical membrane potential. | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of specific enzymes. A notable example is the development of inhibitors for human aldose reductase (AR), an enzyme implicated in diabetic complications. Researchers synthesized a series of 2-thiopyrimidin-4-one derivatives, where the core heterocycle was prepared using a multicomponent reaction involving an aromatic aldehyde (like 4-chlorobenzaldehyde), ethyl cyanoacetate, and thiourea. researchgate.net The resulting thiopyrimidinone scaffold was then functionalized via S-alkylation using reagents such as ethyl bromoacetate (B1195939), leading to compounds like Ethyl 2-[(4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetate. researchgate.net All fifteen synthesized derivatives were found to inhibit the AR enzyme at a concentration of 50 μM. researchgate.net Further studies on seven of these compounds determined their IC50 values to be in the range of 2.0 to 14.5 μM. researchgate.net

Table 4: Research on Enzyme Inhibitor Derivatives

| Derivative Class | Target Enzyme | Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| Thiopyrimidinone Derivatives | Human Aldose Reductase (AR) | 2.0 to 14.5 µM for the most potent compounds | All 15 synthesized compounds showed inhibition at 50 µM. The presence of a carboxylic acid moiety in one series enhanced affinity for the AR enzyme. | researchgate.net |

Elucidation of Biochemical Mechanisms of Action (for derivatives)

Understanding the biochemical mechanisms through which derivatives of this compound exert their biological effects is crucial for rational drug design and optimization.

Interaction with Biological Targets (e.g., bacterial proteins)

The derivatives of this compound can be designed to interact with specific biological targets. In the context of antibacterial research, a key target is the bacterial RNA polymerase (RNAP), an enzyme essential for bacterial transcription. The interaction between RNAP and the NusG factor is critical for efficient transcription. By designing molecules that disrupt this protein-protein interaction (PPI), it is possible to inhibit bacterial growth. Pharmacophore models based on the essential amino acids at the binding interface can be used to identify and optimize inhibitor compounds. This strategy represents a pathway for developing novel antimicrobial agents whose precursors could be derived from structures like this compound.

Reactivity with Biomolecules (e.g., thiols)

The bromoacetyl group, a key feature of this compound, is an electrophilic moiety known to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is a fundamental aspect of its mechanism of action in a biological context. Studies have investigated the comparative reactivity of bromoacetyl groups and maleimides with thiols. These studies show that the bromoacetyl function reacts with thiols, such as those in free cysteine or cysteine residues within peptides. This reaction is chemoselective, meaning that under conditions where it reacts with thiols, it does not significantly react with other nucleophilic groups like amines. This specific reactivity can be harnessed to covalently modify target proteins, leading to enzyme inhibition or disruption of protein function.

Future Directions and Emerging Research Areas

Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of valuable chemical intermediates. unibo.itiaph.in For Ethyl 2-bromo-2-(4-chlorophenyl)acetate, research is moving towards more environmentally benign synthetic routes that minimize waste, avoid harsh reagents, and utilize safer solvents.

One promising approach is the adoption of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often allowing for the use of milder reaction conditions and reducing the need for large quantities of organic solvents. ijche.comcrdeepjournal.orgijche.com For instance, the synthesis of similar esters, such as ethyl 2-(4-nitrophenoxy)acetate, has been successfully achieved using solid-liquid PTC with a mild base like potassium carbonate and ultrasonic irradiation, which can enhance reaction rates. ijche.comijche.com Such methodologies could be adapted for the synthesis of this compound, potentially replacing traditional methods that may rely on more hazardous reagents.

The use of alternative and greener solvents is another key area of exploration. ijcps.orgnih.govresearchgate.net Researchers are investigating replacements for conventional volatile organic compounds (VOCs) with options like ionic liquids, supercritical fluids (such as CO2), and bio-based solvents. iaph.inijcps.orgnih.gov These green solvents can offer benefits such as lower toxicity, reduced flammability, and in some cases, enhanced reaction rates and selectivities. ijcps.org For example, the use of dimethyl carbonate (DMC), a green solvent, has been explored for methylation reactions and could be investigated for esterification and halogenation steps in the synthesis of the target compound. ijcps.org

Furthermore, the development of sustainable brominating agents is crucial. researchgate.netcambridgescholars.com Traditional bromination methods often involve elemental bromine, which is hazardous. Research into solid-phase brominating agents or in-situ generation of bromine can offer safer and more controlled reaction conditions. nih.gov For example, N-Bromosuccinimide (NBS) is a widely used alternative for α-bromination of carbonyl compounds under milder conditions. cambridgescholars.comnih.gov

| Green Chemistry Approach | Potential Benefit for Synthesis | Relevant Research Findings |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, reduced solvent use, increased reaction rates. crdeepjournal.org | Ultrasound-assisted PTC has been shown to be effective for the synthesis of related esters. ijche.comijche.com |

| Alternative Solvents | Reduced toxicity and environmental impact, potential for improved reaction efficiency. iaph.inijcps.org | Cyclopentyl methyl ether and solvent-free conditions are being explored as greener alternatives in organocatalysis. nih.gov |

| Sustainable Brominating Agents | Enhanced safety, better control over reactions, reduced hazardous waste. researchgate.net | N-Bromosuccinimide (NBS) is a well-established milder alternative to elemental bromine for α-bromination. cambridgescholars.comnih.gov |

Catalytic Asymmetric Synthesis Utilizing Chiral Properties

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of chiral molecules can differ significantly between enantiomers, making the synthesis of single-enantiomer compounds highly valuable, particularly in the pharmaceutical industry. nih.gov Emerging research is therefore focused on developing catalytic asymmetric methods to selectively produce one enantiomer of this compound.

Biocatalysis offers a powerful and environmentally friendly approach to chiral synthesis. nih.govalmacgroup.comunipd.it Enzymes such as lipases and esterases can be used for the kinetic resolution of a racemic mixture of this compound. unipd.it In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. almacgroup.com For example, lipases have been successfully used in the kinetic resolution of racemic 2-hydroxyalkanephosphonates through acetylation, a process that could be adapted for α-haloesters. capes.gov.br

Another avenue of research is the use of chiral metal catalysts or organocatalysts to direct the enantioselective synthesis from prochiral precursors. rsc.orgnih.gov For instance, the enantioselective synthesis of α-bromo acid derivatives has been achieved using tartrate-derived bromoacetals as chiral auxiliaries. rsc.org Similarly, ruthenium-catalyzed asymmetric hydrogenation of keto esters is a well-established method for producing chiral α-hydroxy esters, which could potentially be converted to the corresponding chiral α-bromo esters. researchgate.net

| Asymmetric Synthesis Strategy | Description | Potential Outcome |

| Biocatalytic Kinetic Resolution | Enzymatic differentiation between the two enantiomers of a racemic mixture. almacgroup.comunipd.it | Separation of one enantiomer with high enantiomeric excess. |

| Chiral Catalysis | Use of a chiral catalyst (metal-based or organic) to stereoselectively synthesize one enantiomer. nih.gov | Direct formation of an enantiomerically enriched product from a prochiral starting material. |

Integration with High-Throughput Screening for Novel Applications

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. researchgate.netresearchgate.net this compound, as a reactive and versatile building block, is well-suited for integration into HTS workflows for the discovery of novel bioactive molecules.

The compound can be used in combinatorial chemistry to generate large libraries of diverse molecules. rug.nl By reacting this compound with a variety of nucleophiles (e.g., amines, thiols, phenols), a vast array of new compounds with different physicochemical properties can be synthesized. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds with potential therapeutic applications. nih.govaxonmedchem.com The reactivity of the α-bromo group allows for a wide range of chemical transformations, making it an ideal scaffold for generating chemical diversity.

The data generated from HTS can also be used to build structure-activity relationship (SAR) models. By analyzing which derivatives of this compound show biological activity, researchers can identify the key structural features required for that activity. This information is invaluable for the rational design of more potent and selective compounds.

| HTS Integration | Description | Benefit |

| Combinatorial Library Synthesis | Using the compound as a scaffold to create a large number of derivatives. rug.nl | Rapid generation of chemical diversity for screening. researchgate.net |

| Hit Identification | Screening the compound library against biological targets to find active molecules. nih.gov | Discovery of new lead compounds for drug development. |

| Structure-Activity Relationship (SAR) | Analyzing the relationship between the chemical structure of the derivatives and their biological activity. | Guiding the optimization of hit compounds to improve their properties. |

Advanced Mechanistic Elucidation Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new, more efficient transformations. For reactions involving this compound, researchers are employing advanced techniques to elucidate the intricate details of reaction pathways.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. up.ac.zaacademie-sciences.frrsc.org DFT can be used to model the transition states of reactions, calculate activation energies, and predict the most likely reaction pathways. up.ac.zarsc.org For example, computational studies on the α-bromination of carbonyl compounds have provided insights into the role of enol intermediates and the factors controlling regioselectivity. researchgate.netlibretexts.org Similarly, the mechanism of nucleophilic substitution at the α-carbon can be investigated to understand the factors influencing the reaction rate and the potential for side reactions. up.ac.za

In-situ spectroscopic techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), are also being used to monitor reactions in real-time. These techniques provide valuable kinetic data and can help to identify transient intermediates that are not observable by traditional analytical methods. This information is crucial for optimizing reaction conditions and ensuring the safe and efficient scale-up of processes.

| Mechanistic Technique | Application to this compound | Insights Gained |

| Computational Chemistry (DFT) | Modeling the synthesis and subsequent reactions of the compound. up.ac.zarsc.org | Understanding transition states, activation energies, and reaction pathways. up.ac.zaresearchgate.net |

| In-situ Spectroscopy | Real-time monitoring of reactions involving the compound. | Kinetic data, identification of intermediates, and process optimization. |

Exploration in New Functional Materials Synthesis

The unique chemical structure of this compound makes it an attractive starting material for the synthesis of new functional materials with tailored properties. The presence of the reactive bromine atom allows for its use as an initiator in controlled polymerization reactions.

One area of active research is its potential use in Atom Transfer Radical Polymerization (ATRP) . ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weight, architecture, and functionality. The α-bromo ester group in this compound can act as an initiator for the polymerization of a wide range of monomers, leading to the formation of polymers with a chlorophenyl-substituted end group. These end groups can influence the physical and chemical properties of the resulting polymer, such as its thermal stability and solubility.